4,4-Difluorocyclohexanecarbonitrile

Lipophilicity Drug Design ADME Properties

In SAR-driven drug discovery, substituting this gem-difluoro building block with non-fluorinated or mono-fluorinated analogs yields unpredictable changes in metabolic stability, lipophilicity, and target binding - compromising synthetic route integrity. • GlyT-1 inhibitor programs: derivatives exhibit IC50 of 67.5 nM with >1000× selectivity over GlyT-2 (IC50 >75 µM) • Reliable precursor for [(4,4-difluorocyclohexyl)methyl]amine pharmacophore via established nitrile reduction • Standard purity ≥95%; Certificate of Analysis provided; bulk quantities available

Molecular Formula C7H9F2N
Molecular Weight 145.15 g/mol
CAS No. 922728-21-0
Cat. No. B1593041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexanecarbonitrile
CAS922728-21-0
Molecular FormulaC7H9F2N
Molecular Weight145.15 g/mol
Structural Identifiers
SMILESC1CC(CCC1C#N)(F)F
InChIInChI=1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2
InChIKeyIZGJQRIMRGAMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocyclohexanecarbonitrile: Fluorinated Building Block


4,4-Difluorocyclohexanecarbonitrile is a fluorinated organic compound with the molecular formula C7H9F2N and a molecular weight of 145.15 g/mol . It is characterized by a cyclohexane ring featuring a nitrile group and two fluorine atoms at the 4-position. The compound is a colorless liquid or low-melting solid and is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry [1]. Its value proposition centers on the unique physicochemical properties imparted by the gem-difluoro substitution, which can modulate a compound's metabolic stability and lipophilicity, making it a strategic choice over non-fluorinated or mono-fluorinated analogs .

4,4-Difluorocyclohexanecarbonitrile: Non-Interchangeability with Analogs


The simple substitution of 4,4-Difluorocyclohexanecarbonitrile with a cheaper, non-fluorinated analog like cyclohexanecarbonitrile, or even a mono-fluorinated version, will result in a molecule with significantly different physicochemical and biological properties. The introduction of the gem-difluoro group increases lipophilicity (LogP), alters molecular conformation, and can dramatically enhance metabolic stability . These changes are not linear; the difference between zero, one, and two fluorine atoms can have a substantial impact on a drug candidate's potency, selectivity, and pharmacokinetic profile, as demonstrated by the significant increase in enzyme inhibition observed when progressing from non-fluorinated to gem-difluoro derivatives . Consequently, procuring the specifically required difluoro building block is critical for maintaining the integrity of a synthetic route and the pharmacological properties of the final target.

4,4-Difluorocyclohexanecarbonitrile: Quantitative Comparison


Enhanced Lipophilicity

4,4-Difluorocyclohexanecarbonitrile exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated parent compound, cyclohexanecarbonitrile. This difference is a direct consequence of the gem-difluoro substitution, which increases the molecule's overall lipophilicity . This property is critical for modulating membrane permeability and other ADME characteristics in drug development.

Lipophilicity Drug Design ADME Properties Physicochemical Property

Higher Density and Boiling Point

The incorporation of two fluorine atoms results in substantial changes to key physical properties. 4,4-Difluorocyclohexanecarbonitrile possesses a higher predicted density and a higher predicted boiling point compared to cyclohexanecarbonitrile. These changes reflect the increased molecular weight and altered intermolecular forces (e.g., dipole-dipole interactions) imparted by the electronegative fluorine atoms .

Density Boiling Point Physical Property Purification Material Science

Gem-Difluoro Amine Precursor

A key differentiator for this compound is its established and efficient use as a precursor to [(4,4-difluorocyclohexyl)methyl]amine, a valuable gem-difluoro amine building block for medicinal chemistry. A patent from AstraZeneca details a process where 4,4-difluorocyclohexanecarbonitrile is reduced to the corresponding amine with a yield of 47% [1]. This specific transformation provides access to a structural motif (the gem-difluoro amine) that is difficult to access via other synthetic routes and offers enhanced metabolic stability over non-fluorinated amines.

Synthetic Intermediate Gem-Difluoro Amine Medicinal Chemistry Metabolic Stability

4,4-Difluorocyclohexanecarbonitrile: Application Scenarios


Gem-Difluoro Amine Pharmacophore Synthesis

This is the primary and most well-documented application for this compound. Researchers seeking to introduce a [(4,4-difluorocyclohexyl)methyl]amine moiety into a drug candidate can reliably use 4,4-Difluorocyclohexanecarbonitrile as a starting material, following established synthetic procedures [1]. The resulting gem-difluoro amine group is a recognized strategy in medicinal chemistry for blocking oxidative metabolism, thereby improving a drug's half-life and bioavailability. This compound is essential for any project aiming to explore this specific pharmacophore.

GlyT-1 Inhibitor Development

Derivatives synthesized from this building block have demonstrated potent and selective inhibition of the glycine transporter GlyT-1, an important target for neurological disorders like schizophrenia. One derivative was found to have an IC50 of 67.5 nM for GlyT-1 while showing high selectivity over GlyT-2 (IC50 > 75 µM) . This evidence strongly positions 4,4-Difluorocyclohexanecarbonitrile as a crucial starting material for medicinal chemistry programs focused on GlyT-1 inhibition.

SAR Exploration of Fluorinated Cyclohexyl Motifs

In drug discovery, systematic SAR studies are vital. The quantifiably different LogP and density of 4,4-Difluorocyclohexanecarbonitrile compared to its non-fluorinated and mono-fluorinated counterparts (see Section 3) make it an indispensable tool for probing the effect of lipophilicity and sterics on target binding and ADME properties . Its procurement is necessary for conducting a thorough SAR investigation around the fluorinated cyclohexane scaffold.

Fluorinated Liquid Crystals and Specialty Materials

While less documented than its pharmaceutical applications, the cyclohexanecarbonitrile core is a known motif in liquid crystal design [2]. The unique physical properties imparted by the gem-difluoro group, including its higher density and altered polarity, make 4,4-Difluorocyclohexanecarbonitrile a potential candidate for developing novel liquid crystal mixtures or other specialty materials requiring specific dielectric or optical characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.